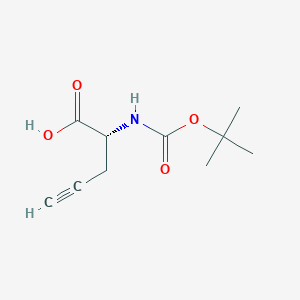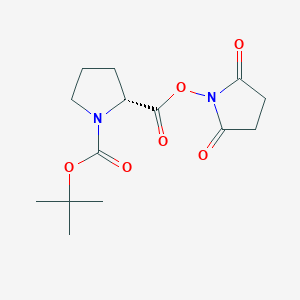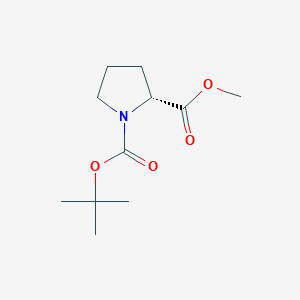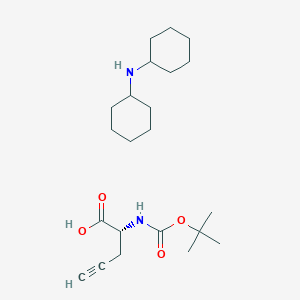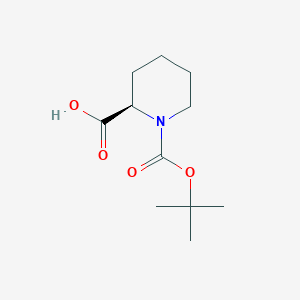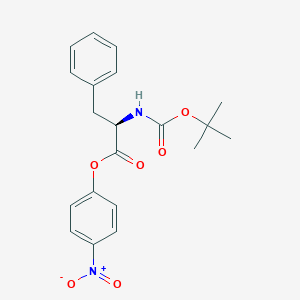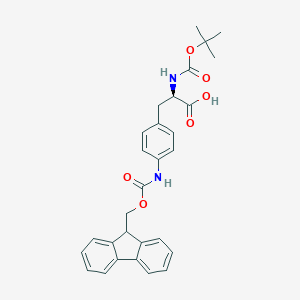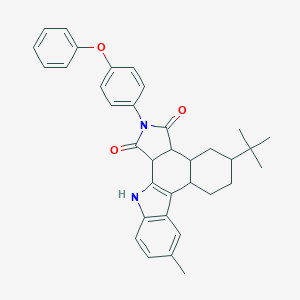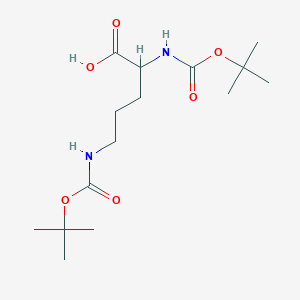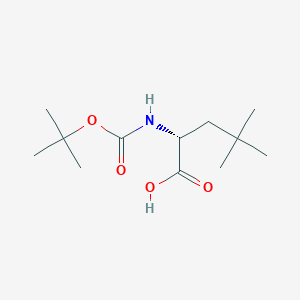
(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups. The (R)-2-((tert-Butoxycarbonyl)amino) part suggests the presence of an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The 5-(cyclohexyloxy) part indicates a cyclohexyl group attached via an ether linkage. The 5-oxopentanoic acid part suggests the presence of a carboxylic acid group .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Carboxylic acids, particularly those with specific functional groups, play a crucial role in chemical synthesis and drug development. They serve as building blocks for synthesizing a wide range of biologically active compounds, including drugs and agrochemicals. For example, studies on synthetic phenolic antioxidants, which share a relation to carboxylic acid derivatives, highlight their utility in prolonging product shelf life and reducing oxidative stress in biological systems Runzeng Liu & S. Mabury, 2020.
Biological Activity and Pharmacological Effects
Compounds derived from or related to carboxylic acids demonstrate a range of biological activities. For instance, mesalazine or 5-aminosalicylic acid, a compound with a carboxylic acid group, is used for its anti-inflammatory properties in treating gastrointestinal diseases M. Beiranvand, 2021. This suggests that derivatives of carboxylic acids, including (R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, may also find application in pharmaceutical development, leveraging their potential anti-inflammatory and antioxidant properties.
Antioxidant Applications
The structure-activity relationship studies of carboxylic acids indicate their potential antioxidant properties. For example, research on the biological activities of naturally occurring carboxylic acids and their synthetic analogs highlights their role as antioxidants B. Godlewska-Żyłkiewicz et al., 2020. These findings suggest that this compound could be explored for its antioxidant capabilities, potentially contributing to the development of new antioxidant agents for both pharmaceutical and cosmetic industries.
Environmental and Agricultural Applications
In the context of environmental and agricultural sciences, carboxylic acid derivatives demonstrate significant potential. The synthesis and application of jasmonic acid and its derivatives, for instance, underline the importance of such compounds in plant growth regulation and defense A. Ghasemi Pirbalouti et al., 2014. This area of application indicates a potential research pathway for this compound, focusing on its effects on plant physiology and protection.
Wirkmechanismus
Target of Action
Boc-D-Glu(Ochex)-Oh, also known as (2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid or ®-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid . Glutamic acid is an essential amino acid involved in various metabolic processes. The primary targets of this compound are likely to be proteins or enzymes that interact with glutamic acid or its derivatives.
Mode of Action
As a derivative of glutamic acid, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of Boc-D-Glu(Ochex)-Oh’s action would depend on its specific targets and the biochemical pathways it influences. Given its potential role in influencing anabolic hormone secretion and preventing exercise-induced muscle damage, it may have effects on muscle growth and recovery .
Eigenschaften
IUPAC Name |
(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMLANBNJDIRG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

